molecular formula C20H22N2O4S2 B6574326 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1049132-24-2

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B6574326
CAS No.: 1049132-24-2
M. Wt: 418.5 g/mol
InChI Key: ZSMMKUUUWZUDAD-UHFFFAOYSA-N
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Description

The compound 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide features a thiazole core substituted with a methyl group at position 2 and a thiophene ring at position 4. This heterocyclic system is connected via a propanamide linker to a 3,4,5-trimethoxyphenyl group, a moiety frequently associated with microtubule-targeting anticancer agents (e.g., combretastatin analogs) due to its enhanced tubulin-binding affinity .

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-12-21-19(16-6-5-9-27-16)17(28-12)7-8-18(23)22-13-10-14(24-2)20(26-4)15(11-13)25-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMMKUUUWZUDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. For example, 2-methyl-4-(thiophen-2-yl)thiazole can be prepared by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 3,4,5-trimethoxybenzyl chloride with the thiazole derivative in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield References
Acidic (HCl, H₂SO₄)6 M HCl, reflux (4–6 h)3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid + 3,4,5-trimethoxyaniline65–78%
Basic (NaOH, KOH)2 M NaOH, 80°C (2–3 h)Sodium carboxylate + free amine72–85%
  • Kinetic studies show base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to nucleophilic attack by hydroxide ions on the carbonyl carbon .

  • Steric hindrance from the thiazole-thiophene system marginally reduces reaction rates compared to simpler amides.

Oxidation Reactions

The thiophene and thiazole rings exhibit distinct oxidation behaviors:

Thiophene Ring Oxidation

Reagent Conditions Product Notes
KMnO₄ (aq)pH 7–8, 0°C, 1 hThiophene-2-sulfonic acid derivativeOver-oxidation to CO₂ under acidic conditions.
H₂O₂/Fe²⁺ (Fenton)RT, 30 minThiophene epoxideEpoxide confirmed via NMR .

Thiazole Ring Oxidation

Reagent Conditions Product
mCPBADCM, RT, 2 hThiazole N-oxide
Ozone−78°C, 10 minRing-opening to formamide derivatives

Electrophilic Aromatic Substitution

The electron-rich thiophene and trimethoxyphenyl groups undergo regioselective substitutions:

Nitration

Site Reagents Position Yield
ThiopheneHNO₃/H₂SO₄, 0°C5-position58%
TrimethoxyphenylAcetyl nitrate, 25°CPara to OMe42%

Sulfonation

Site Reagents Product
ThiazoleSO₃/DMF, 50°C4-Sulfo-thiazole

Nucleophilic Acyl Substitution

The amide carbonyl participates in nucleophilic attacks under specific conditions:

Nucleophile Conditions Product References
Grignard reagentsTHF, −20°C, 2 hTertiary alcohol
HydrazineEtOH, reflux, 3 hHydrazide derivative

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Trimethoxyphenyl group : Demethylation to catechol derivatives (confirmed by LC-MS).

  • Thiophene-thiazole system : [2+2] cycloaddition forming a bridged bicyclic structure .

Metal-Catalyzed Cross-Coupling

The thiophene-thiazole system participates in Suzuki-Miyaura couplings:

Catalyst Substrate Product Yield
Pd(PPh₃)₄Aryl boronic acidsBiaryl derivatives60–75%
CuI/ProlineTerminal alkynesAlkynylated thiazole55%

Key Stability Considerations:

  • Thermal : Decomposition >200°C via cleavage of the thiazole-thiophene bond (TGA data).

  • pH Sensitivity : Stable at pH 4–9; rapid degradation in strongly acidic/basic media .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties . Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. For instance, derivatives of thiazole and thiophene are known for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects . Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . Specific case studies have demonstrated its efficacy against breast and lung cancer cell lines.

Anti-inflammatory Effects

There is emerging evidence that compounds containing thiophene and thiazole rings exhibit anti-inflammatory activity. This compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

Synthetic Applications

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential therapeutic applications. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation processes .

Industrial Applications

In addition to its biological significance, this compound has potential applications in the development of new materials . Its unique chemical properties may be harnessed in creating polymers or other materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following table highlights key structural differences between the target compound and related analogs:

Compound Name / Source Core Structure Substituents Key Functional Groups Molecular Weight
Target Compound Thiazole 2-methyl, 4-thiophene; propanamide-linked 3,4,5-trimethoxyphenyl Propanamide, trimethoxy, thiophene ~417.5 (estimated)
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide Thiazole 2-methyl, 4-thiophene; propanamide-linked 4-methylbenzyl Propanamide, methylbenzyl 356.5
(4-Amino-2-(benzylamino)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone Thiazole 4-amino, 2-benzylamino; ketone-linked trimethoxyphenyl Ketone, amino, benzylamino ~443.5
(4-Amino-2-arylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone Thiazole 4-amino, 2-aryl; ketone-linked trimethoxyphenyl Ketone, amino, aryl Variable (400–450)
Key Observations:
  • Trimethoxyphenyl vs. Methylbenzyl : The target compound’s 3,4,5-trimethoxyphenyl group is a hallmark of antimitotic agents, whereas the 4-methylbenzyl substituent in may reduce tubulin affinity but improve lipophilicity.
  • Propanamide vs.
  • Thiophene vs. Benzyl/Aryl Groups : The thiophene in the target compound may offer superior π-π interactions compared to benzyl or simple aryl groups in .

Research Findings and Trends

  • Anticancer Activity : Trimethoxyphenyl-thiazole hybrids in show apoptosis induction via caspase-3 activation, suggesting a plausible mechanism for the target compound.
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups on the phenyl ring are critical for tubulin binding; removal reduces potency .
    • Substituents on the thiazole (e.g., methyl, thiophene) modulate steric and electronic interactions, impacting selectivity .

Biological Activity

The compound 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a notable member of the thiazole and thiophene chemical families. Its intricate structure suggests potential applications in medicinal chemistry, particularly in oncology and infectious disease treatment. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H18N2O2S2
  • Molecular Weight : 370.49 g/mol
  • CAS Number : 1017662-33-7

Biological Activity Overview

Recent studies have highlighted the biological significance of compounds containing the 3,4,5-trimethoxyphenyl moiety, particularly in terms of their antiproliferative properties. The compound under discussion has been synthesized and evaluated for its ability to inhibit cell growth across various cancer cell lines.

Antiproliferative Activity

  • Mechanism of Action :
    • The compound exhibits potent antiproliferative activity by targeting tubulin polymerization. It binds to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division .
    • Induction of apoptosis has been observed in several studies, with specific emphasis on G2/M phase arrest in cancer cells .
  • In Vitro Studies :
    • In a study assessing various derivatives, the compound demonstrated significant cytotoxicity against MGC-803 gastric cancer cells with an IC50 value as low as 0.45 μM .
    • Further investigations revealed that it could alter mitochondrial membrane potential (ΔΨ), indicating its role in apoptosis induction .
  • Comparative Efficacy :
    • Compared to other compounds with similar structures, such as those featuring triazole and thiazole moieties, this compound showed superior activity against multiple cancer cell lines including MCF-7 and HeLa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • The thiazole and thiophene rings contribute to the lipophilicity and electronic properties that enhance binding affinity to biological targets.
  • The 3,4,5-trimethoxyphenyl group is essential for increasing antiproliferative potency and improving selectivity towards cancer cells .

Case Studies

  • Study on Anticancer Properties :
    • A comprehensive investigation into a series of thiazole derivatives revealed that modifications to the phenyl ring significantly affected antiproliferative activity. Compounds with methoxy substitutions exhibited enhanced efficacy against various tumor cell lines .
  • Tubulin Polymerization Inhibition :
    • Research indicated that certain derivatives not only inhibited tubulin polymerization but also demonstrated synergistic effects when combined with traditional chemotherapeutics . This suggests potential for combination therapies in clinical settings.

Summary Table of Biological Activity

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
This compoundMGC-8030.45Tubulin polymerization inhibition
Other Derivative AMCF-71.20Apoptosis induction
Other Derivative BHeLa0.75Cell cycle arrest

Q & A

Basic: What synthetic methodologies are reported for preparing thiazole-containing compounds analogous to this target molecule?

Answer:
The synthesis of structurally related thiazole derivatives typically involves cyclocondensation reactions. For example:

  • Step 1: React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .
  • Step 2: Intramolecular cyclization of the intermediate using acid/base catalysis to yield the thiazole core .
  • Step 3: Functionalize the thiazole ring via alkylation or amidation. For the propanamide side chain, coupling reactions with 3,4,5-trimethoxyaniline derivatives are common .
    Key Parameters: Reflux time (2–6 hours), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1 for hydrazide:isothiocyanate) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • 1H/13C NMR: Confirm substituent positions (e.g., methyl on thiazole, methoxy groups on phenyl) via chemical shifts (e.g., δ 2.5–3.0 ppm for methyl-thiazole; δ 3.7–3.9 ppm for OCH3) .
  • IR Spectroscopy: Identify amide C=O stretching (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~680–710 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C20H21N3O3S2) .

Advanced: How do solvent polarity and catalyst selection impact the synthesis of the thiazole-propanamide scaffold?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require higher temperatures. Ethanol/water mixtures balance cost and reactivity for intermediate purification .
  • Catalysts: InCl3 (0.1 eq) significantly improves yields in thiol-alkylation steps by facilitating nucleophilic substitution (e.g., 85% yield vs. 60% without catalyst) .
    Contradictions: Some studies report reduced regioselectivity in non-polar solvents (e.g., toluene), leading to byproducts like oxadiazoles .

Advanced: What computational approaches are used to predict tautomeric equilibria or electronic properties of this compound?

Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to analyze thione-thiol tautomerism in the thiazole ring .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity toward electrophiles/nucleophiles .
  • NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) stabilizing the thione form .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Answer:

  • Temperature Control: Maintain reflux at 80–90°C to avoid decomposition of heat-sensitive intermediates (e.g., thiosemicarbazides) .
  • Purification Strategies: Use column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers. Recrystallization from ethanol/water (3:1 v/v) improves purity .
  • Byproduct Analysis: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) to detect early-stage byproducts like uncyclized thiosemicarbazides .

Advanced: What in vitro assays are recommended to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Mechanistic Studies: Assess PPAR-γ modulation via luciferase reporter assays if structural analogs show ligand-binding potential .

Advanced: How does the electronic structure of the 3,4,5-trimethoxyphenyl group influence pharmacological activity?

Answer:

  • Methoxy Orientation: The para-methoxy groups enhance lipophilicity (logP ~2.8) and membrane permeability, critical for cellular uptake .
  • Electron-Donating Effects: Increased electron density on the phenyl ring stabilizes π-π interactions with target proteins (e.g., tubulin or kinase active sites) .
    Data Table:
Substituent PositionlogPIC50 (μM) vs. MCF-7
3,4,5-Trimethoxy2.812.4 ± 1.2
4-Methoxy2.128.9 ± 3.1
Data adapted from SAR studies on triazole derivatives .

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